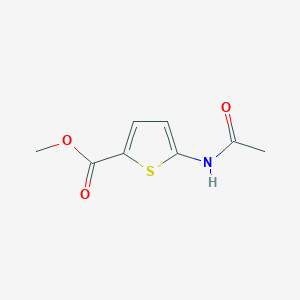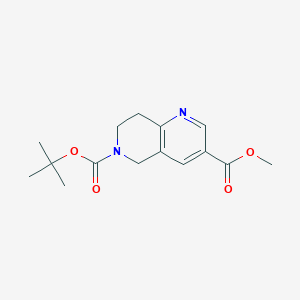
2-(2-Bromo-4-iodophenoxy)-5-fluoro-1,3-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-4-iodophenoxy)-5-fluoro-1,3-dimethylbenzene is a complex organic compound characterized by the presence of bromine, iodine, and fluorine atoms attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-iodophenoxy)-5-fluoro-1,3-dimethylbenzene typically involves multi-step organic reactions. One common approach is the halogenation of a precursor compound, followed by nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and controlled environments to ensure consistent quality. The use of automated systems and continuous monitoring can help in optimizing the reaction conditions and minimizing impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-4-iodophenoxy)-5-fluoro-1,3-dimethylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in simpler derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where halogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and various organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce dehalogenated derivatives.
Aplicaciones Científicas De Investigación
2-(2-Bromo-4-iodophenoxy)-5-fluoro-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it useful in studying biological interactions and pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-(2-Bromo-4-iodophenoxy)-5-fluoro-1,3-dimethylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance the compound’s binding affinity and specificity, leading to targeted effects on biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-iodophenol
- 2-(2-Bromo-4-iodophenoxy)acetic acid
- 2-(2-Bromo-4-iodophenoxy)ethan-1-ol
Uniqueness
Compared to similar compounds, 2-(2-Bromo-4-iodophenoxy)-5-fluoro-1,3-dimethylbenzene stands out due to the presence of a fluorine atom, which can significantly alter its chemical reactivity and biological activity. This makes it a valuable compound for specialized applications where such properties are desired.
Propiedades
Fórmula molecular |
C14H11BrFIO |
|---|---|
Peso molecular |
421.04 g/mol |
Nombre IUPAC |
2-(2-bromo-4-iodophenoxy)-5-fluoro-1,3-dimethylbenzene |
InChI |
InChI=1S/C14H11BrFIO/c1-8-5-10(16)6-9(2)14(8)18-13-4-3-11(17)7-12(13)15/h3-7H,1-2H3 |
Clave InChI |
JLTNHHFAQMCOIJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OC2=C(C=C(C=C2)I)Br)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![potassium;(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) sulfate](/img/structure/B13982881.png)


![tert-Butyl 5-formyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13982903.png)



![2,2'-Thiobis[4-bromophenol]](/img/structure/B13982920.png)
